4-Dimethylamino-4'-nitrostilbene
Overview
Description
4-Dimethylamino-4’-nitrostilbene is an organic compound that belongs to the class of stilbenes. Stilbenes are compounds characterized by a 1,2-diphenylethylene structure. This particular compound is known for its “push-pull” electronic properties, where the dimethylamino group acts as an electron donor and the nitro group as an electron acceptor. This unique arrangement makes it a compelling subject for research in various fields, including photochemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Dimethylamino-4’-nitrostilbene can be synthesized through a multi-step process involving the following key steps:
Nitration of Stilbene: The initial step involves the nitration of stilbene to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of 4-Dimethylamino-4’-nitrostilbene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylamino-4’-nitrostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
4-Dimethylamino-4’-nitrostilbene has a wide range of applications in scientific research:
Photochemistry: Due to its strong push-pull electronic properties, it is used in studies related to photoisomerization and fluorescence.
Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Probes: It serves as a fluorescent probe for detecting various biological molecules and microplastics in environmental samples.
Chemical Sensors: The compound’s sensitivity to changes in its environment makes it suitable for use in chemical sensors
Mechanism of Action
The mechanism of action of 4-Dimethylamino-4’-nitrostilbene involves its ability to undergo photoexcitation. Upon absorbing light, the compound transitions to an excited state, leading to significant charge transfer between the electron donor (dimethylamino group) and the electron acceptor (nitro group). This charge transfer results in fluorescence and other photophysical properties that are sensitive to the surrounding environment .
Comparison with Similar Compounds
Similar Compounds
4-Diethylamino-4’-nitrostilbene: Similar to 4-Dimethylamino-4’-nitrostilbene but with ethyl groups instead of methyl groups.
4-Dimethylamino-4’-cyanostilbene: Contains a cyano group instead of a nitro group, affecting its electronic properties.
4-Dimethylamino-4’-methoxystilbene: Features a methoxy group, which influences its reactivity and photophysical properties.
Uniqueness
4-Dimethylamino-4’-nitrostilbene stands out due to its strong push-pull electronic properties, making it highly effective in applications requiring significant charge transfer. Its sensitivity to environmental changes also makes it a valuable tool in various scientific research fields .
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17(2)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(19)20/h3-12H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLSIZITFJRWPY-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049303 | |
Record name | 1,4-Dimethylamino-4-nitrostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Acros Organics MSDS] | |
Record name | 4-Dimethylamino-4'-nitrostilbene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10080 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4584-57-0, 2844-15-7 | |
Record name | 4-Dimethylamino-4'-nitrostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004584570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N,N-dimethyl-4-[2-(4-nitrophenyl)ethenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Dimethylamino-4-nitrostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Dimethylamino-4'-nitrostilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Dimethylamino-4'-nitrostilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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